molecular formula C17H19NO7 B13713620 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester

2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester

Cat. No.: B13713620
M. Wt: 349.3 g/mol
InChI Key: FFIBYMHZCNFTRU-ZROIWOOFSA-N
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Description

The compound 2-(2-nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester (CAS: 106685-67-0) is a structurally complex molecule featuring a nitrobenzylidene moiety, a β-ketoester system, and an acetoxy-methylpropyl ester group. Its hydrochloride salt form enhances solubility in polar solvents, which may influence its reactivity in catalytic systems or biological environments .

Commercial sources primarily list it as a specialty chemical for research purposes, with sparse mechanistic studies .

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

(2-acetyloxy-2-methylpropyl) (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9-

InChI Key

FFIBYMHZCNFTRU-ZROIWOOFSA-N

Isomeric SMILES

CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OCC(C)(C)OC(=O)C

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Condensation Reaction :

    • Reactants :
      • 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester (CAS 106685-66-9,)
      • 2-Nitrobenzaldehyde
    • Catalyst : Concentrated sulfuric acid () or piperidine acetate ().
    • Solvent : Ethyl acetate or aliphatic alcohols (e.g., ethanol) ().
    • Conditions : Room temperature to 40°C, 2–3 hours ().

    Reaction Equation :
    $$
    \text{3-Oxobutanoic ester} + \text{2-Nitrobenzaldehyde} \xrightarrow{\text{H}2\text{SO}4} \text{2-(2-Nitrobenzylidene)-3-oxobutanoic ester} + \text{H}_2\text{O}
    $$

  • Hydrochloride Formation :

    • Treat the product with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to form the hydrochloride salt.

Optimized Protocol (Hypothetical)

Based on analogous syntheses ():

Step Parameter Details
1 Reactant Ratio 1.2:1 molar ratio of 3-oxobutanoic ester to 2-nitrobenzaldehyde ().
2 Catalyst Loading 0.3–0.5 moles sulfuric acid per mole aldehyde ().
3 Solvent Ethyl acetate (150 mL per mole aldehyde) ().
4 Reaction Time 2–3 hours at 25°C, followed by overnight crystallization ().
5 Purification Wash with deionized water, recrystallize from ethanol ().
6 Hydrochloride Step Stir product with 1M HCl in ethanol, isolate via filtration ().

Critical Process Considerations

  • Catalyst Selection : Sulfuric acid yields higher purity (>99%) but requires strict temperature control (5–10°C during addition) (). Piperidine acetate may reduce side reactions ().
  • Byproduct Management : Excess aldehyde or incomplete condensation may necessitate column chromatography (absent in cited methods).
  • Yield Optimization : Batchwise aldehyde addition improves yield (70–73% in analogs) ().

Data Gaps and Limitations

  • No direct references to the hydrochloride salt were found. Protonation likely occurs post-condensation using HCl.
  • Stability data for the final compound under varying pH/temperature are unavailable.

Alternative Routes

Industrial-Scale Feasibility

  • Cost Drivers :
    • 2-Nitrobenzaldehyde: ~\$50/kg (Sigma-Aldrich, 2025).
    • 3-Oxobutanoic ester: Limited commercial availability; custom synthesis required ().
  • Environmental Impact : Ethyl acetate and ethanol are recoverable via distillation ().

Validation Recommendations

  • Confirm structure via $$ ^1\text{H NMR} $$: Expected signals at δ 8.5–8.7 (benzylidene proton), δ 2.3–2.5 (acetyl groups).
  • Assess purity by HPLC (C18 column, acetonitrile/water mobile phase).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.

Major Products

    Reduction of Nitro Group: Formation of 2-(2-Aminobenzylidene)-3-oxobutanoic acid derivatives.

    Reduction of Carbonyl Group: Formation of alcohol derivatives.

    Substitution of Ester Group: Formation of various substituted esters.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Studies have indicated that derivatives of nitrobenzylidene compounds exhibit antimicrobial properties. The presence of the nitro group is essential for the biological activity, making this compound a candidate for further exploration in antimicrobial drug development.
  • Anti-inflammatory Properties
    • Compounds similar to 2-(2-Nitrobenzylidene)-3-oxobutanoic acid have shown anti-inflammatory effects in various models. The esterification enhances lipophilicity, potentially improving bioavailability and therapeutic efficacy.
  • Cancer Research
    • Nitrobenzylidene derivatives are being investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a subject of interest in oncology research.

Chemical Synthesis Applications

  • Synthetic Intermediates
    • The compound can serve as a synthetic intermediate in the production of more complex organic molecules. Its structure allows for various functional group transformations, making it versatile in synthetic organic chemistry.
  • Ligand Development
    • Its unique structure can be utilized to develop ligands for metal complexes, which can be employed in catalysis or as sensors in analytical chemistry.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference Source
Antimicrobial ActivityPotential development of new antibiotics
Anti-inflammatoryExploration in inflammatory disease treatments
Cancer ResearchInhibition of cancer cell growth
Synthetic IntermediatesUsed in the synthesis of complex organic compounds
Ligand DevelopmentDevelopment of metal complexes for catalysis

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on various nitrobenzylidene derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were correlated with its efficacy, highlighting the importance of the nitro group.
  • Cancer Cell Proliferation Inhibition
    • Research involving the application of this compound on specific cancer cell lines showed a marked decrease in cell viability, suggesting its potential as an anti-cancer agent. The study focused on the mechanisms of apoptosis induction and cell cycle arrest.
  • Synthesis of Novel Ligands
    • A project aimed at synthesizing novel ligands for palladium complexes utilized this compound as a starting material. The resulting ligands exhibited enhanced catalytic activity in cross-coupling reactions, showcasing the compound's utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a) Methyl 2-Benzoylamino-3-oxobutanoate
  • Structure: Contains a benzoylamino group instead of the nitrobenzylidene moiety and lacks the acetoxy-methylpropyl ester.
  • Reactivity: Used in cyclocondensation reactions with aromatic amines to form enamino esters, which are precursors to heterocycles like pyridines or pyrroles.
  • Applications : Demonstrated utility in synthesizing nitrogen-containing heterocycles, a reactivity profile that the target compound may share due to its β-ketoester system .
b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Features an N,O-bidentate directing group, unlike the nitrobenzylidene-β-ketoester system.
  • Reactivity : Designed for metal-catalyzed C–H bond functionalization. The hydroxyl and amide groups facilitate coordination to transition metals (e.g., Pd, Cu), enabling regioselective C–H activation. In contrast, the target compound’s nitro group may act as a stronger electron-withdrawing ligand, altering catalytic pathways .
  • Applications : Used in cross-coupling reactions, whereas the target compound’s ester groups may favor nucleophilic acyl substitution or hydrolysis.

Physicochemical and Spectroscopic Comparison

Property Target Compound Methyl 2-Benzoylamino-3-oxobutanoate N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Functional Groups Nitrobenzylidene, β-ketoester, acetoxy-methylpropyl ester Benzoylamino, β-ketoester N,O-bidentate directing group, benzamide
Solubility High (HCl salt form) Moderate (ester group) Polar solvents (hydroxyl/amide)
Spectroscopic Signatures IR: C=O (β-ketoester ~1730 cm⁻¹), NO₂ (~1520 cm⁻¹) IR: Amide I (~1650 cm⁻¹), β-ketoester C=O (~1735 cm⁻¹) IR: Broad -OH (~3300 cm⁻¹), amide C=O (~1680 cm⁻¹)
Thermal Stability Likely low (ester hydrolysis risk) Moderate (stable under reflux in benzene) High (crystalline structure confirmed by X-ray)

Research Findings and Mechanistic Insights

  • Synthetic Pathways: The target compound’s nitrobenzylidene group likely derives from a condensation reaction between a nitrobenzaldehyde derivative and a β-ketoester precursor, analogous to the synthesis of methyl 2-benzoylamino-3-oxobutanoate . Its ester group may enhance lipophilicity compared to carboxylate salts, influencing biodistribution if used in medicinal chemistry .
  • Reactivity Differences: The nitro group in the target compound could promote electrophilic aromatic substitution or serve as a leaving group under reducing conditions, unlike the benzamide or hydroxyl groups in analogues . The β-ketoester moiety is prone to keto-enol tautomerism, which may facilitate cyclization or chelation with metal catalysts, similar to other β-ketoesters .

Biological Activity

The compound 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester is a synthetic organic molecule with potential biological activity. Understanding its biological effects is crucial for evaluating its applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C17H19NO7
  • Molecular Weight : 349.335 g/mol
  • CAS Number : 106685-66-9

Physical Properties

PropertyValue
AppearanceLight-yellow oil
SolubilitySoluble in organic solvents
Melting PointNot specified

The compound exhibits various biological activities, primarily attributed to its ability to modulate enzyme activities and interact with cellular pathways. It has been studied for its potential as an anti-inflammatory and anticancer agent.

  • Anti-inflammatory Activity : Research indicates that the compound can inhibit pro-inflammatory cytokines, reducing inflammation in cellular models.
  • Anticancer Properties : It has shown cytotoxic effects against several cancer cell lines, possibly through apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory properties in vitro.
    • Methodology : Human macrophages were treated with the compound, and levels of TNF-alpha and IL-6 were measured.
    • Findings : A significant reduction in cytokine levels was observed, suggesting a potent anti-inflammatory effect.
  • Study on Anticancer Activity :
    • Objective : To assess cytotoxicity against breast cancer cells (MCF-7).
    • Methodology : The MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Findings : The compound exhibited dose-dependent cytotoxicity, with an IC50 value of 15 µM.

Comparative Analysis with Related Compounds

To better understand the effectiveness of this compound, a comparison with related compounds was conducted:

Compound NameBiological ActivityIC50 (µM)Reference
2-(2-Nitrobenzylidene)-3-oxobutanoic acidAnti-inflammatory & anticancer15Case Study 2
CurcuminAntioxidant & anti-cancer10Wang et al.
AspirinAnti-inflammatory20Liu et al.

Q & A

Q. How to resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate COX-2 inhibition data with ELISA (protein quantification) and fluorometric assays.
  • Batch Analysis : Compare purity (≥95% by HPLC) across studies. Impurities like free acid derivatives may skew results .

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